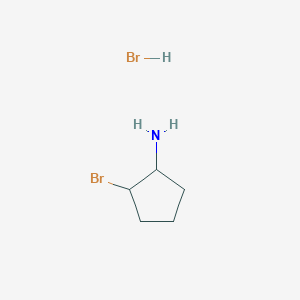

2-Bromocyclopentan-1-amine hydrobromide

Description

Properties

IUPAC Name |

2-bromocyclopentan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROFQBFAFKJQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromocyclopentan-1-amine hydrobromide typically involves the bromination of cyclopentanamine. One common method includes the reaction of cyclopentanamine with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclopentan-1-amine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to cyclopentanamine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation can lead to the formation of cyclopentanone derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

- Substitution reactions yield various substituted cyclopentanamine derivatives.

- Reduction reactions produce cyclopentanamine.

- Oxidation reactions result in cyclopentanone derivatives.

Scientific Research Applications

2-Bromocyclopentan-1-amine hydrobromide is utilized in several scientific research fields, including:

Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 2-Bromocyclopentan-1-amine hydrobromide involves its reactivity as a brominated amine. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Cyclic vs. Aromatic Systems :

- 2-Bromocyclopentan-1-amine HBr features a saturated cyclopentane ring, contrasting with eletriptan’s indole core and dextromethorphan’s morphinan skeleton . The bromine substituent enhances its reactivity in substitution reactions, whereas eletriptan’s sulfonyl group and dextromethorphan’s methoxy group impart distinct pharmacological properties.

- Pyridine hydrobromide is a simple aromatic heterocycle, lacking the steric complexity of the cyclopentane derivative .

Molecular Weight and Complexity :

Research Findings and Trends

- Synthetic Pathways : Hydrobromide salts are typically synthesized by reacting free amines with hydrobromic acid. For 2-bromocyclopentan-1-amine HBr, this likely involves bromination of cyclopentan-1-amine followed by acid treatment .

- Pharmacological vs. Industrial Use : While eletriptan and dextromethorphan are FDA-approved drugs, 2-bromocyclopentan-1-amine HBr remains confined to research settings, highlighting the divergence between medicinal and industrial hydrobromides .

Biological Activity

2-Bromocyclopentan-1-amine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings and case studies.

The compound this compound has the following chemical characteristics:

- Molecular Formula : CHBrN·HBr

- Molecular Weight : 239.05 g/mol

- CAS Number : 24566-81-2

- InChI Key : WJAXXWSZNSFVNG-UHFFFAOYSA-N

These properties make it a suitable candidate for various synthetic applications, particularly in medicinal chemistry.

Pharmacological Effects

Research has indicated that this compound exhibits notable pharmacological effects. It has been studied for its potential role as an intermediate in the synthesis of biologically active compounds, including those with antiviral properties. For instance, derivatives of this compound have shown promise in treating viral infections, specifically respiratory syncytial virus (RSV) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may function as an inhibitor of specific enzymes involved in viral replication or cellular signaling pathways. Further studies are needed to elucidate the exact mechanisms through which it exerts these effects.

Toxicity and Safety Profile

Safety assessments indicate that this compound has a moderate toxicity profile. Hazard statements suggest caution due to potential acute toxicity upon ingestion and environmental hazards . It is classified as an acute toxicant (Category 4) and poses risks to aquatic life.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions : Utilizing bromoalkanes in the presence of amines.

- Cyclization Techniques : Forming cyclopentane rings through cyclization reactions involving brominated precursors.

Case Studies on Derivatives

Several studies have focused on the derivatives of this compound, exploring their enhanced biological activities:

- A study highlighted the synthesis of various derivatives that exhibited improved antiviral properties compared to the parent compound .

| Derivative | Biological Activity |

|---|---|

| 2-Bromoethylamine | Antiviral activity against RSV |

| Cyclopentyl derivatives | Enhanced enzyme inhibition |

Research Findings

Recent research has demonstrated that modifications to the structure of 2-Bromocyclopentan-1-amine can significantly affect its biological activity. For example, substituting different functional groups can lead to variations in potency against specific viral strains .

Clinical Implications

The potential clinical applications of this compound are promising, particularly in the development of antiviral therapies. Its derivatives are under investigation for their efficacy in treating viral infections, which could lead to new therapeutic strategies .

Q & A

Basic: What are the established synthetic routes for 2-Bromocyclopentan-1-amine hydrobromide, and what experimental conditions optimize yield?

Methodological Answer:

The synthesis typically involves bromination of cyclopentane derivatives. A plausible route is nucleophilic substitution using brominating agents (e.g., HBr or PBr₃) under anhydrous conditions. For example:

- Cyclopentanol precursor : React with HBr in acetic acid at 80–100°C to yield 2-bromocyclopentanol, followed by amination via the Gabriel synthesis or reductive amination .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for elimination steps, while polar protic solvents (e.g., ethanol) favor substitution .

Key Parameters Table:

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Bromination | HBr (48%), 80°C, 12h | Use excess HBr with stirring to avoid side products |

| Amination | NH₃/NaBH₄, MeOH, 0°C | Control pH to prevent over-reduction |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding in the cyclopentane ring (δ ~3.5–4.5 ppm for Br-adjacent protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 212.98 (C₅H₁₁BrN⁺) and isotopic splitting patterns for bromine .

- HPLC Purity Testing : Use C18 columns with 0.1% TFA in mobile phase; retention time ~8–10 min .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can retrosynthetic analysis and AI-driven tools improve the design of novel derivatives?

Methodological Answer:

- Retrosynthesis : Break down the target into cyclopentane and amine precursors, prioritizing steps with high atom economy (e.g., ring-opening bromination) .

- AI Tools : Platforms like Pistachio or Reaxys predict feasible routes by cross-referencing reaction databases. For example, prioritizing reactions with >80% similarity to known bromocyclopentane syntheses .

Advanced: What role could this compound play in CNS drug development?

Methodological Answer:

- Chiral Intermediate : The cyclopentane scaffold is structurally analogous to neuroactive compounds (e.g., benzomorphans), enabling exploration of NMDA receptor modulation .

- Hydrobromide Salt Advantages : Enhanced solubility and bioavailability compared to free bases, critical for in vivo studies .

- Preclinical Testing : Use rodent models to assess neurotoxicity (e.g., modified Irwin test) and cognitive effects (Morris water maze) .

Advanced: How do protonation sites and hydrogen bonding patterns influence the compound’s reactivity?

Methodological Answer:

- X-ray Crystallography : Determines protonation at the amine group, stabilizing the salt via N–H∙∙∙Br hydrogen bonds (bond length ~2.8–3.0 Å) .

- DFT Calculations : Predict preferential protonation at the primary amine over the cyclopentane ring, affecting nucleophilicity in substitution reactions .

Advanced: How can researchers resolve contradictions in reported pharmacological efficacy vs. toxicity data?

Methodological Answer:

- Dose-Response Studies : Establish a therapeutic index (LD₅₀/ED₅₀) using zebrafish or murine models to reconcile efficacy-toxicity disparities .

- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., debrominated byproducts) that may explain in vivo toxicity .

- Comparative Studies : Replicate conflicting experiments with standardized protocols (e.g., fixed solvent systems, temperature controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.